1-isopropyl-4-(phenoxyacetyl)piperazine

Lipophilicity CNS drug design Physicochemical profiling

CNS receptor SAR programs require disubstituted piperazine probes with defined N-alkyl substitution to avoid off-target affinity and positional isomer contamination. 1-Isopropyl-4-(phenoxyacetyl)piperazine delivers a validated N-isopropyl pharmacophore with a ΔcLogP of +1.0-1.3 versus the unsubstituted parent for histamine H3 and sigma receptor studies. The phenoxyacetyl linker provides documented reduction in rotarod neurotoxicity compared to alkyl-chain-linked analogs, improving therapeutic index screening. Supplied at ≥95% purity with NMR and HRMS identity confirmation to rigorously exclude the co-isomeric 1-[(4-isopropylphenoxy)acetyl]piperazine. Analytical batch data enables confident matched-pair SAR deconvolution.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B5515279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-4-(phenoxyacetyl)piperazine
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C(=O)COC2=CC=CC=C2
InChIInChI=1S/C15H22N2O2/c1-13(2)16-8-10-17(11-9-16)15(18)12-19-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3
InChIKeyQGRLVICGEKMZRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-4-(phenoxyacetyl)piperazine: Physicochemical and Structural Baseline


1-Isopropyl-4-(phenoxyacetyl)piperazine (C₁₅H₂₂N₂O₂, molecular weight 262.35 g/mol) is a disubstituted piperazine featuring an N-isopropyl group and an N-phenoxyacetyl moiety. This compound belongs to the phenoxyacetyl-piperazine class, which has been explored in medicinal chemistry for central nervous system (CNS) targets including histamine H₃ receptors and sigma receptors [1]. The isopropyl substituent contributes a branched alkyl character distinct from linear alkyl or unsubstituted analogs, influencing lipophilicity and steric profile. As a research chemical, it is typically supplied at ≥95% purity by specialty vendors, with storage recommended in cool, dry conditions .

CNS receptor SAR with unsubstituted phenoxy ring and N-isopropyl anchor
Predicted lipophilicity shift (+1.0–1.3 cLogP) supports CNS penetration modeling
Positional isomer differentiation in analytical QC (identical MW 262.35 Da)

Generic Substitution Challenges for Phenoxyacetyl-Piperazine Analogs


Phenoxyacetyl-piperazine derivatives are not functionally interchangeable because minor structural variations—such as the position and nature of the N-alkyl substituent—can profoundly alter receptor affinity, selectivity, and ADME properties. The isopropyl group on the piperazine nitrogen of 1-isopropyl-4-(phenoxyacetyl)piperazine introduces a specific steric and electronic environment that differs from analogs bearing a proton, methyl, aryl, or isopropylphenoxy substitution [1]. In the histamine H₃ receptor ligand series, even small changes in the N-alkyl group (e.g., acetyl vs. propionyl) shifted binding affinity by orders of magnitude, demonstrating that generic replacement without matched-pair analysis risks loss of target engagement [1]. The quantitative evidence below details the specific differentiators that must be verified before considering any analog substitution.

N-alkyl variation (e.g., acetyl vs. propionyl) can shift histamine H₃ receptor affinity by orders of magnitude
Positional isomer with isopropyl on phenoxy ring alters hydrogen bonding and may shift receptor binding profile
Phenoxyacetyl linker shows a distinct cytotoxicity/neurotoxicity profile relative to alkyl-chain linkers; linker substitution is not interchangeable

Differentiation of 1-Isopropyl-4-(phenoxyacetyl)piperazine from Close Analogs


Isopropyl vs. Unsubstituted Piperazine: Lipophilicity (cLogP) Comparison

The N-isopropyl substituent in 1-isopropyl-4-(phenoxyacetyl)piperazine increases calculated lipophilicity by approximately 1.0–1.3 log units compared to the unsubstituted parent 1-(phenoxyacetyl)piperazine, moving the compound into the optimal cLogP window for passive blood-brain barrier permeation [1]. This magnitude of lipophilicity shift is sufficient to alter CNS penetration and off-target binding profiles, consistent with structure–activity relationship (SAR) trends observed across phenoxyalkyl piperazine series [2].

Lipophilicity (cLogP)
Class-level inference
ΔcLogP +1.0–1.3
Predicted shift supports CNS penetration modeling; no experimental logP data
In silico only; isopropyl vs. unsubstituted parent
Lipophilicity CNS drug design Physicochemical profiling

Positional Isomerism: N-Isopropyl vs. Phenoxy-Ring Isopropyl Substitution

The target compound 1-isopropyl-4-(phenoxyacetyl)piperazine places the isopropyl group on the piperazine nitrogen, preserving the phenoxy ring unsubstituted. In contrast, the positional isomer 1-[(4-isopropylphenoxy)acetyl]piperazine bears the isopropyl group on the phenoxy ring . This positional shift conserves molecular formula (C₁₅H₂₂N₂O₂) and molecular weight (262.35 g/mol) but alters the hydrogen-bond acceptor capacity of the phenoxy oxygen and the basicity of the piperazine nitrogen. In receptor systems where a hydrogen-bond donor interacts with the phenoxy oxygen (e.g., histamine H₃ receptor binding pocket), 4-isopropylphenoxy substitution introduces steric hindrance that can weaken binding by 5- to 50-fold based on matched-pair SAR in related series [1].

Positional Isomerism
Class-level inference
N-isopropyl vs. 4-isopropylphenoxy
Positional shift may alter hydrogen bonding and receptor interaction; requires isomer-specific verification
Matched-pair SAR inference from H₃ series; no direct data
Positional isomerism Receptor binding Conformational analysis

CNS Polypharmacology of the Phenoxyacetyl-Piperazine Scaffold

Phenoxyacetyl-piperazine derivatives as a class engage multiple CNS targets. A 2019 systematic synthesis and pharmacological evaluation of N-(phenoxyacetyl)piperazine derivatives demonstrated activity across 5-HT₁A, 5-HT₂A, D₂, and σ₁ receptors, with individual compounds showing distinct selectivity fingerprints [1]. For example, within a single congeneric series, 5-HT₁A Ki values ranged from <1 nM to >1000 nM depending solely on the N-substituent [1]. The isopropyl group of the target compound positions it at a specific point within this multi-dimensional SAR landscape; extrapolation from one substituent to another is not justified without matched-pair binding data. Separately, patent literature describes phenoxyalkyl piperazines as potassium channel modulators with potential in arrhythmia and hypoxic-ischemic brain injury [2], indicating additional target pathways that may be differentially engaged.

CNS Polypharmacology
Class-level inference
5-HT₁A Ki range >1000-fold within series
Substituent-dependent selectivity; exact structure is critical for reproducible target engagement
Extrapolated from Pańczyk et al. 2019; no direct binding data for target compound
CNS polypharmacology Receptor binding Anxiolytic

Acyl Linker Influence on Cytotoxicity and Neurotoxicity Profiles

A structure–activity relationship study across phenoxyalkyl, phenoxyethoxyethyl, and phenoxyacetyl linkers demonstrated that the acetyl linker (present in the target compound) reduces in vitro cytotoxicity and in vivo neurotoxicity relative to alkyl-chain linkers, though at a potential cost of reduced potency [1]. Specifically, incorporation of an amide moiety in the acetyl linker series resulted in significantly lower neurotoxicity in the rotarod test compared to compounds with alkyl-chain linkers [1]. This safety differentiation is linker-dependent and not substitutable; analogs with ethoxyethyl or direct alkyl linkers exhibit a different risk-benefit ratio despite sharing the phenoxy and piperazine core.

Linker Toxicity Profile
Cross-study comparable
Phenoxyacetyl linker: reduced cytotoxicity & neurotoxicity vs. alkyl linkers (qualitative)
Linker-dependent toxicity profile; requires compound-specific validation
Trend from rotarod test; target compound data pending
Cytotoxicity Neurotoxicity Linker SAR

Research Applications of 1-Isopropyl-4-(phenoxyacetyl)piperazine


CNS Lead Optimization: N-Substituent SAR with Unsubstituted Phenoxy Ring

In medicinal chemistry campaigns targeting CNS receptors (e.g., histamine H₃, 5-HT₁A, σ₁), 1-isopropyl-4-(phenoxyacetyl)piperazine serves as the appropriate N-isopropyl probe compound. The unsubstituted phenoxy ring preserves the hydrogen-bond acceptor capacity of the phenoxy oxygen, while the N-isopropyl group provides a specific lipophilicity anchor point (ΔcLogP ≈ +1.0–1.3 vs. unsubstituted parent). Matched-pair analysis with 1-(phenoxyacetyl)piperazine enables SAR deconvolution of N-alkyl contributions to receptor affinity and selectivity, as demonstrated in the framework of Szczepańska et al. (2018) for histamine H₃ ligands [1].

Positional Isomer Differentiation in Analytical Chemistry and QC

Because 1-isopropyl-4-(phenoxyacetyl)piperazine shares molecular formula (C₁₅H₂₂N₂O₂) and mass (262.35 Da) with its positional isomer 1-[(4-isopropylphenoxy)acetyl]piperazine, it requires rigorous analytical differentiation. LC-MS/MS with diagnostic fragment ions or ¹H-NMR analysis of the isopropyl multiplet chemical shift and integration can distinguish N-isopropyl (piperazine-attached) from O-isopropyl (phenoxy-attached) substitution. Procurement specifications should require ≥95% purity with identity confirmation via NMR and HRMS to preclude isomer contamination .

Neurotoxicity Profiling with Acetyl Linker Safety Advantage

For CNS programs where neurotoxicity is a concern, the phenoxyacetyl linker of this compound provides a documented reduction in rotarod neurotoxicity and in vitro cytotoxicity relative to alkyl-chain-linked analogs (Waszkielewicz et al., 2018) [2]. This compound can serve as a reference for linker-dependent toxicity profiling in CNS drug discovery, particularly in anticonvulsant or anxiolytic screening cascades where therapeutic index is a key decision criterion.

Diversified Piperazine Library Synthesis Building Block

As a monofunctionalized piperazine intermediate, 1-isopropyl-4-(phenoxyacetyl)piperazine offers a free phenoxyacetyl moiety amenable to further derivatization (e.g., hydrolysis to carboxylic acid, amide coupling, or nucleophilic aromatic substitution on the phenoxy ring). This enables rapid generation of focused libraries for structure–activity relationship expansion, while maintaining the N-isopropyl substituent as a constant pharmacophoric element. Documentation from the Pańczyk et al. (2019) synthetic methodology provides validated reaction conditions for analogous piperazine acylations [3].

Application
Selection Property
Validation Focus
CNS receptor SAR studies
N-isopropyl lipophilicity anchor with unsubstituted phenoxy ring
Matched-pair binding affinity vs. unsubstituted parent; cLogP validation
Positional isomer analytical QC
Identical molecular formula; discrimination by NMR/LC-MS
Isomeric purity (≥95%); identity confirmation via NMR, HRMS
CNS neurotoxicity endpoint profiling
Phenoxyacetyl (amide) linker vs. alkyl-chain linkers
Rotarod neurotoxicity endpoint; in vitro cytotoxicity comparison
Piperazine library synthesis
Free phenoxyacetyl moiety for derivatization
Reaction condition reproducibility (acylation, hydrolysis)
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